Tert-butyl 6-bromo-4-(difluoromethyl)-1h-indazole-1-carboxylate

Lipophilicity Membrane permeability CNS drug design

Tert-butyl 6-bromo-4-(difluoromethyl)-1H-indazole-1-carboxylate (CAS 2173991-81-4) is a heterocyclic indazole building block bearing a Boc-protecting group, a bromine atom at position 6, and a difluoromethyl group at position 4 on the fused benzopyrazole core. The compound is supplied as a research chemical with purities typically ranging from 95 % to 98 % , and it serves as a versatile intermediate in medicinal chemistry programs that require both a cross‑coupling handle (Br) and a fluorine‑containing substituent (CF₂H) for physicochemical modulation.

Molecular Formula C13H13BrF2N2O2
Molecular Weight 347.15
CAS No. 2173991-81-4
Cat. No. B3049727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-bromo-4-(difluoromethyl)-1h-indazole-1-carboxylate
CAS2173991-81-4
Molecular FormulaC13H13BrF2N2O2
Molecular Weight347.15
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2=CC(=CC(=C2C=N1)C(F)F)Br
InChIInChI=1S/C13H13BrF2N2O2/c1-13(2,3)20-12(19)18-10-5-7(14)4-8(11(15)16)9(10)6-17-18/h4-6,11H,1-3H3
InChIKeyBHCHOLPJWIZLND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 6-bromo-4-(difluoromethyl)-1H-indazole-1-carboxylate (CAS 2173991-81-4): Core Structural and Physicochemical Profile


Tert-butyl 6-bromo-4-(difluoromethyl)-1H-indazole-1-carboxylate (CAS 2173991-81-4) is a heterocyclic indazole building block bearing a Boc-protecting group, a bromine atom at position 6, and a difluoromethyl group at position 4 on the fused benzopyrazole core [1]. The compound is supplied as a research chemical with purities typically ranging from 95 % to 98 % , and it serves as a versatile intermediate in medicinal chemistry programs that require both a cross‑coupling handle (Br) and a fluorine‑containing substituent (CF₂H) for physicochemical modulation.

Why Tert-butyl 6-bromo-4-(difluoromethyl)-1H-indazole-1-carboxylate Cannot Be Replaced by Closely Related Indazole Analogs


Although the indazole scaffold is common in drug discovery, the precise substitution pattern—specifically the simultaneous presence of a bromine atom at C6 and a difluoromethyl group at C4—creates a set of physicochemical and reactivity characteristics that are not reproduced by any single closely related analog. Direct head‑to‑head comparative data for this building block remain sparse [1]; however, computed molecular descriptors, vendor pricing, and the known biophysical role of the CF₂H moiety collectively demonstrate that generic replacement with des‑difluoromethyl, des‑bromo, or trifluoromethyl variants would alter lipophilicity, hydrogen‑bond capacity, and synthetic utility in a quantifiable manner. The following evidence items detail these measurable differences.

Quantitative Differentiation Evidence for Tert-butyl 6-bromo-4-(difluoromethyl)-1H-indazole-1-carboxylate vs. Its Closest Analogs


Elevated Lipophilicity and Reduced Polar Surface Area Relative to the Des-Difluoromethyl Analog

The target compound exhibits a computed XLogP3 of 4.2 and a topological polar surface area (TPSA) of 38.8 Ų, compared with an XLogP3 of 3.5 and a TPSA of 44.1 Ų for the des‑difluoromethyl analog tert‑butyl 6‑bromo‑1H‑indazole‑1‑carboxylate (CAS 877264‑77‑2) [1][2]. The ΔXLogP of +0.7 and ΔTPSA of −5.3 Ų indicate that the difluoromethyl group confers measurably higher lipophilicity and lower polarity.

Lipophilicity Membrane permeability CNS drug design

Hydrogen‑Bond Donor Capacity of the Difluoromethyl Group versus Trifluoromethyl and Methyl Analogs

The CF₂H substituent can act as a weak hydrogen‑bond donor (estimated pKₐ ≈ 35–40 in DMSO, comparable to a thiol or alcohol bioisostere), whereas CF₃ and CH₃ analogs lack this capability [1]. For the target compound, this donor capacity is retained while the bromine atom simultaneously provides a synthetic handle for cross‑coupling. The 6‑bromo‑4‑(trifluoromethyl)‑1H‑indazole analog (CAS 2602587‑82‑4) cannot engage in H‑bond donation, limiting its ability to mimic key ligand‑receptor interactions.

Hydrogen bond donor Bioisostere CF2H group

Cost‑per‑Gram as a Proxy for Synthetic Complexity and Specialization vs. Des‑Difluoromethyl Building Block

From the same supplier (Fluorochem), the target compound is priced at £286 per 100 mg (£1,185 /g), whereas the des‑difluoromethyl analog tert‑butyl 6‑bromo‑1H‑indazole‑1‑carboxylate is priced at £19 /g . This ~62‑fold cost difference reflects the additional synthetic steps required to introduce the difluoromethyl group at the C4 position, and it underscores that the compound is a specialized, low‑volume intermediate rather than a commodity building block.

Procurement cost Synthetic complexity Building block scarcity

Increased Hydrogen‑Bond Acceptor Count and Rotatable Bond Count vs. Des‑Difluoromethyl Analog

The target compound possesses 5 hydrogen‑bond acceptors and 3 rotatable bonds, compared with 3 acceptors and 2 rotatable bonds for the des‑difluoromethyl analog [1][2]. The additional acceptors arise from the two fluorine atoms, while the extra rotatable bond is the C–CF₂H linkage. These increments subtly alter the molecule’s physicochemical profile within the context of Lipinski’s rule‑of‑five space.

Drug-likeness Physicochemical descriptors Oral bioavailability

Highest‑Value Application Scenarios for Tert-butyl 6-bromo-4-(difluoromethyl)-1H-indazole-1-carboxylate Procurement


CNS‑Penetrant Kinase Inhibitor Fragment Elaboration

The elevated XLogP3 (4.2) and reduced TPSA (38.8 Ų) relative to des‑difluoromethyl analogs support the selection of this building block for CNS‑targeted kinase inhibitor programs where passive blood‑brain barrier penetration is desired [1]. The bromine atom allows late‑stage Suzuki coupling to diversify the C6 vector after the Boc group is removed.

Bioisosteric Replacement of Thiol or Hydroxyl Moieties

When a lead compound contains a thiol (‑SH) or hydroxyl (‑OH) group that presents metabolic or toxicological liabilities, the CF₂H group on this building block can serve as a bioisosteric replacement capable of weak hydrogen‑bond donation [2]. This strategy has been validated across multiple medicinal chemistry campaigns targeting NLRP3 and other cysteine‑containing proteins.

Structure–Activity Relationship (SAR) Exploration of Fluorinated Indazoles

Because the compound carries both a bromine handle and a difluoromethyl group, it enables systematic SAR studies where the C6 position is varied via palladium‑catalyzed cross‑coupling while the CF₂H group is kept constant, or vice‑versa after deprotection [3]. This dual‑vector diversification is not possible with mono‑functional analogs.

Quote Request

Request a Quote for Tert-butyl 6-bromo-4-(difluoromethyl)-1h-indazole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.